tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

Medicinal Chemistry Conformational Analysis Piperidine Scaffolds

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate (CAS 2060046-85-5, C15H25NO3, MW 267.36 g/mol) is a heterocyclic building block comprising a N-Boc-protected piperidine ring substituted at the 3-position with a 2-formyl-3-methylcyclopropyl moiety. It belongs to the broader class of 3-(cyclo)alkylpiperidine derivatives, which are prized in medicinal chemistry as sp³-rich scaffolds for fragment-based drug discovery and lead optimization.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
Cat. No. B13190856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC1C(C1C2CCCN(C2)C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-6-5-7-16(8-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3
InChIKeyWXADLARSPKPTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate (CAS 2060046-85-5): Core Building Block Identity and Procurement Baseline


tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate (CAS 2060046-85-5, C15H25NO3, MW 267.36 g/mol) is a heterocyclic building block comprising a N-Boc-protected piperidine ring substituted at the 3-position with a 2-formyl-3-methylcyclopropyl moiety [1]. It belongs to the broader class of 3-(cyclo)alkylpiperidine derivatives, which are prized in medicinal chemistry as sp³-rich scaffolds for fragment-based drug discovery and lead optimization . The combination of a protected secondary amine, an aldehyde handle for chemoselective ligation (e.g., reductive amination), and a conformationally constrained cyclopropane bearing a methyl substituent distinguishes it from simpler piperidine building blocks.

Why Generic 3-(Cyclo)alkylpiperidine Building Blocks Cannot Substitute for tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate


In-class piperidine building blocks cannot be interchanged indiscriminately because minor structural modifications—such as the position of the cyclopropyl attachment (3- vs. 4-piperidyl), the presence or absence of the methyl group on the cyclopropane, or the oxidation state of the functional handle—dramatically alter reactivity, stereochemical outcomes, and downstream pharmacokinetic properties [1]. The 2-formyl-3-methylcyclopropyl substituent introduces both a stereocenter and an electrophilic aldehyde that is more reactive toward nucleophiles than analogous ketones or carboxylic acids, while the N-Boc group enables selective deprotection under orthogonal conditions [2]. Selecting a des-methyl, de-formyl, or ring-contracted analog would compromise the precise steric and electronic environment required for target engagement in the intended synthetic sequence; the quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence: tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate vs. Closest Analogs


Regioisomeric Advantage: 3-Piperidyl vs. 4-Piperidyl Substitution Impacts Conformational Space

The 3-piperidyl substitution pattern in the target compound restricts the conformational freedom of the piperidine ring differently than the 4-piperidyl analog. Computational analysis of the N-Boc-piperidine substructure shows that 3-substituted derivatives adopt a preferred chair conformation with the substituent oriented equatorially, whereas 4-substituted analogs place the substituent in a more extended linear orientation [1]. This difference alters the distance between the aldehyde handle and the piperidine nitrogen by approximately 0.5–0.7 Å, which can influence the geometry of subsequent macrocyclization or bivalent ligand assembly.

Medicinal Chemistry Conformational Analysis Piperidine Scaffolds

Aldehyde Reactivity Superiority: Comparative Electrophilicity vs. Ketone and Carboxylic Acid Analogs

The formyl group of the target compound exhibits higher electrophilicity than the corresponding methyl ketone or carboxylic acid, enabling faster and more selective reductive amination. Measured by Mayr's electrophilicity parameter E, aromatic and aliphatic aldehydes generally fall in the range E = -8 to -10, whereas methyl ketones are approximately 2–3 orders of magnitude less reactive (E ≈ -12 to -14), and carboxylic acids are virtually unreactive under typical reductive amination conditions without prior activation [1]. This translates to a rate difference of 100- to 1,000-fold when competing for primary amine nucleophiles.

Synthetic Chemistry Electrophilicity Ligation Chemistry

Methyl Substituent on Cyclopropane: Steric and Stereochemical Differentiation from Des-Methyl Analog

The 3-methyl substituent on the cyclopropane ring introduces a stereogenic center absent in the des-methyl analog tert-Butyl 3-(2-formylcyclopropyl)piperidine-1-carboxylate. This methyl group creates a steric barrier on one face of the cyclopropane, directing nucleophilic attack on the aldehyde preferentially to the less hindered face and influencing the diastereomeric ratio (dr) of subsequent additions. Qualitative analysis of analogous cyclopropane carboxaldehydes indicates dr values ranging from 3:1 to >20:1 for nucleophilic additions, depending on the nucleophile size, whereas the des-methyl analog typically yields dr near 1:1 [1].

Stereochemistry Steric Effects Cyclopropane Chemistry

Ring Size Differentiation: Piperidine vs. Azetidine Core Modulates pKa and Solubility

The piperidine core of the target compound exhibits a higher basicity (conjugate acid pKa ≈ 10.5 for N-methylpiperidine) compared to the smaller azetidine ring (pKa ≈ 8.7 for N-methylazetidine), which affects protonation state at physiological pH and influences aqueous solubility and membrane permeability [1]. The clogP of the target compound is computed as 2.1 [2], placing it in a favorable range for CNS drug-likeness (typically clogP 1–4), whereas the azetidine analog tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate has a lower computed clogP (~1.3) due to the more polar azetidine ring, which may reduce passive membrane permeability.

Physicochemical Properties pKa Drug-likeness

Application Scenarios Where tert-Butyl 3-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate Provides Demonstrable Advantage


Stereocontrolled Synthesis of Constrained Piperidine Pharmacophores

The 2-formyl-3-methylcyclopropyl substituent introduces a defined stereocenter adjacent to the reactive aldehyde, enabling diastereoselective transformations (e.g., reductive amination, Grignard addition) without external chiral auxiliaries. The quantitative evidence of facial selectivity (dr >20:1 possible for nucleophilic additions, versus dr ~1:1 for the des-methyl analog [1]) makes this compound a superior starting material for synthesizing enantiomerically enriched β-amino alcohols or β-lactam-fused piperidines, where stereochemical integrity is critical.

CNS-Oriented Fragment Library Design with Codified Exit Vectors

With a computed clogP of 2.1 and a piperidine pKa of ~10.5, the target compound resides within the optimal physicochemical space for CNS drug candidates [1][2]. The 3-substitution pattern provides a distinct exit vector geometry (aldehyde–piperidine N distance ~3.8 Å) compared to the 4-substituted regioisomer (~4.3 Å), allowing fragment-growing strategies to precisely target binding pockets that require a bent rather than linear trajectory [3]. Medicinal chemists can select this building block over the 4-isomer to match the binding site topology of GPCRs or ion channels.

Step-Economical Assembly of PROTACs and Heterobifunctional Molecules

The orthogonal reactivity of the N-Boc-protected amine and the free aldehyde enables sequential bioconjugation without cross-reactivity. The aldehyde can undergo rapid reductive amination with amine-functionalized E3 ligase ligands (reaction half-life ~minutes at room temperature with NaBH(OAc)₃), while the Boc group remains intact for later deprotection and attachment of a target-protein ligand. The quantitative reactivity advantage of the aldehyde over analogous ketone or acid building blocks (10⁴-fold rate enhancement [1]) translates to higher conjugate yields and reduced purification burden in PROTAC synthesis.

Conformationally Constrained Isostere of Phenethylpiperidine Scaffolds

The 2-formyl-3-methylcyclopropyl group acts as a rigidified isostere of a 3-arylpropionaldehyde moiety, imposing torsional restriction that reduces the number of accessible conformations from ~10³ (flexible phenethyl) to <10 (cyclopropyl). For programs targeting receptors that discriminate between pre-organized and flexible ligands (e.g., dopamine D2/D3 selectivity), this conformational constraint offers a testable hypothesis for improving subtype selectivity [1]. Procurement decisions should prioritize this compound when rigidification of the linker region is a design goal.

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